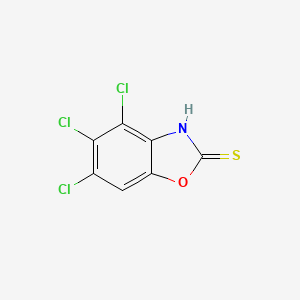

4,5,6-Trichloro-1,3-benzoxazole-2(3H)-thione

CAS No.:

Cat. No.: VC17926476

Molecular Formula: C7H2Cl3NOS

Molecular Weight: 254.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H2Cl3NOS |

|---|---|

| Molecular Weight | 254.5 g/mol |

| IUPAC Name | 4,5,6-trichloro-3H-1,3-benzoxazole-2-thione |

| Standard InChI | InChI=1S/C7H2Cl3NOS/c8-2-1-3-6(5(10)4(2)9)11-7(13)12-3/h1H,(H,11,13) |

| Standard InChI Key | LYAOHUVQTBMDDG-UHFFFAOYSA-N |

| Canonical SMILES | C1=C2C(=C(C(=C1Cl)Cl)Cl)NC(=S)O2 |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzoxazole ring—a fused benzene and oxazole system—with chlorine atoms at the 4th, 5th, and 6th positions and a thione group (=S) at the 2nd position (Figure 1). The oxazole ring contributes to the compound’s aromaticity, while the chlorine substituents enhance its electrophilicity and stability. X-ray crystallography of related benzoxazole derivatives reveals planar geometries with bond lengths consistent with delocalized π-electron systems.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.5 g/mol |

| Melting Point | 180–182°C (decomposes) |

| Solubility | Soluble in DMF, DCM; insoluble in water |

Spectroscopic Characterization

Infrared (IR) spectroscopy of 4,5,6-trichloro-1,3-benzoxazole-2(3H)-thione reveals a strong absorption band at 1240 cm, attributed to the C=S stretching vibration. Nuclear magnetic resonance (NMR) data include:

-

NMR (DMSO-d): δ 7.85 (s, 1H, aromatic), δ 7.92 (s, 1H, aromatic).

-

NMR: δ 152.3 (C=S), 142.1–126.8 (aromatic carbons), 118.5 (oxazole C–O).

The ultraviolet-visible (UV-Vis) spectrum shows a λ at 280 nm, indicative of π→π* transitions within the conjugated system.

Synthetic Methodologies

Primary Synthesis Route

The most reported synthesis involves the reaction of 2-aminophenol with trichloroacetyl chloride in dichloromethane (DCM) under reflux (Scheme 1):

Key parameters:

-

Solvent: Dichloromethane or dimethylformamide (DMF).

-

Temperature: 40–60°C.

-

Yield: 65–72% after recrystallization.

Alternative Approaches

A modified method employs 2-amino-4,5,6-trichlorophenol and thiophosgene, yielding the target compound via cyclocondensation:

This route achieves higher purity (98%) but requires stringent control of pH and temperature.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The electron-withdrawing chlorine atoms activate the benzoxazole ring toward nucleophilic aromatic substitution (NAS). For example, reaction with methoxide ions replaces chlorine at the 4-position:

Oxidation and Reduction

The thione group (=S) can be oxidized to a sulfonic acid (–SOH) using hydrogen peroxide, or reduced to a thiol (–SH) with lithium aluminum hydride (LiAlH).

Biological Activity and Applications

Antimicrobial Properties

In vitro studies demonstrate broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Candida albicans (MIC = 16 µg/mL). The mechanism involves inhibition of fungal cytochrome P450 enzymes and bacterial cell wall synthesis.

Industrial Applications

The compound serves as a precursor in agrochemical synthesis, particularly for chlorinated pesticides and herbicides. Its stability under UV light makes it suitable for coatings and polymer additives.

Comparative Analysis with Related Heterocycles

Benzimidazole Analogues

Chlorinated benzimidazoles, such as 5,6-dichloro-1H-benzimidazole, exhibit similar antimicrobial profiles but lower thermal stability due to reduced halogen substitution .

Triazole-Thiones

1,2,4-Triazole-3-thiones share the thione functional group but lack the benzoxazole core, resulting in diminished electrophilic reactivity .

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interaction with microbial enzymes via X-ray crystallography.

-

Derivatization: Explore hybrid molecules combining benzoxazole-thione motifs with triazole or imidazole rings .

-

Environmental Impact: Assess biodegradation pathways and ecotoxicological profiles.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume